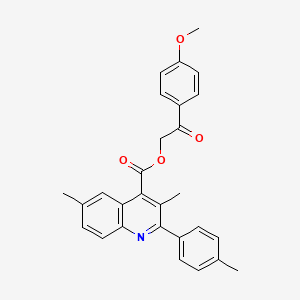
2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione: 2-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzoic acid , is a chemical compound with the molecular formula C17H14N4O3. It has a molecular weight of 322.326 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of a hydrazine derivative with an isocyanate, followed by cyclization. Detailed reaction conditions and intermediates would need further investigation.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, but specific examples are scarce.
Substitution: It could participate in substitution reactions, although details remain elusive.
Reduction: Reduction reactions may occur, leading to the formation of reduced derivatives.
Hydrazine derivatives: Used in the initial condensation step.
Isocyanates: React with hydrazine to form the pyrazole ring.
Cyclization agents: Facilitate the formation of the isoindole ring.
Major Products:: The major product is the target compound itself, with its characteristic pyrazole and isoindole moieties.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for designing novel organic molecules.
Functional Groups: Its unique functional groups make it valuable for synthetic chemistry studies.
Biological Assays: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Drug Development: May serve as a scaffold for drug design.
Dyes and Pigments: Its azo functionality finds applications in dyes and pigments.
Materials Science: Used in materials synthesis due to its interesting structure.
Mechanism of Action
The precise mechanism of action remains uncertain. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-15(18(24)21(19-11)12-7-3-2-4-8-12)20-16(22)13-9-5-6-10-14(13)17(20)23/h2-10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVXSGVMJALQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)

![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)



![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040066.png)
